molecular formula C7H10N2OS B062273 Ethanone, 1-(1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinyl)-(9CI) CAS No. 159582-42-0

Ethanone, 1-(1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinyl)-(9CI)

Cat. No. B062273
CAS RN: 159582-42-0
M. Wt: 170.23 g/mol
InChI Key: YZASNCMSRDKWFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-(1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinyl)-(9CI) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.

Mechanism of Action

The mechanism of action of Ethanone, 1-(1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinyl)-(9CI) involves its ability to bind to the active site of enzymes such as dihydrofolate reductase and thymidylate synthase. This binding prevents the enzymes from carrying out their normal functions, ultimately leading to the inhibition of DNA and RNA synthesis.
Biochemical and Physiological Effects:
Ethanone, 1-(1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinyl)-(9CI) has been found to have a wide range of biochemical and physiological effects. In addition to its potential as an enzyme inhibitor, this compound has also been shown to have anti-inflammatory and anti-oxidant properties. These properties make it a promising candidate for the development of new treatments for various diseases such as cancer and Alzheimer's.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Ethanone, 1-(1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinyl)-(9CI) in laboratory experiments is its ability to inhibit enzymes such as dihydrofolate reductase and thymidylate synthase. This makes it a valuable tool for studying the mechanisms of DNA and RNA synthesis. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for the study of Ethanone, 1-(1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinyl)-(9CI). One area of interest is the development of new anti-cancer drugs based on the compound's ability to inhibit enzymes such as dihydrofolate reductase and thymidylate synthase. Additionally, further research is needed to fully understand the compound's anti-inflammatory and anti-oxidant properties, which could lead to the development of new treatments for various diseases. Finally, more research is needed to fully understand the compound's potential toxicity and to develop methods for mitigating this toxicity in laboratory experiments.

Synthesis Methods

The synthesis of Ethanone, 1-(1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinyl)-(9CI) involves the reaction of 2-amino-4-methyl-6-thioxo-1,2,3,4-tetrahydropyrimidine with acetyl chloride in the presence of a base. This reaction results in the formation of the desired compound, which can be purified through various methods such as column chromatography or recrystallization.

Scientific Research Applications

Ethanone, 1-(1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinyl)-(9CI) has been extensively studied for its potential applications in scientific research. One of the major areas of study has been its use as a potential inhibitor of various enzymes such as dihydrofolate reductase and thymidylate synthase. These enzymes are essential for the synthesis of DNA and RNA, making them promising targets for the development of new anti-cancer drugs.

properties

IUPAC Name

1-(6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-4-6(5(2)10)3-8-7(11)9-4/h3H2,1-2H3,(H2,8,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZASNCMSRDKWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CNC(=S)N1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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